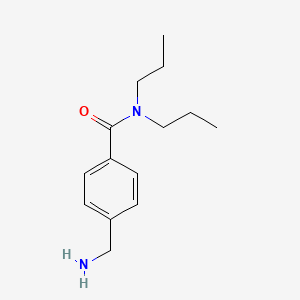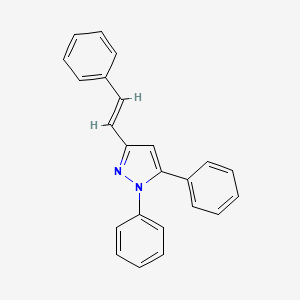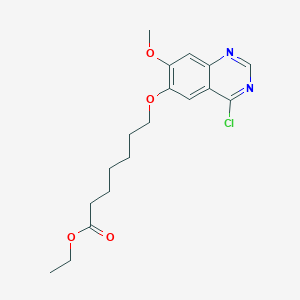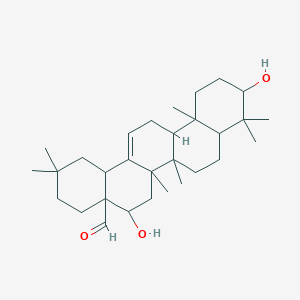
Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-(methoxymethoxy)pyridine: is a heterocyclic organic compound. Its chemical formula is C₆H₆BrClNO , and its molecular weight is approximately 222.47 g/mol . This compound features a pyridine ring substituted with bromine, chlorine, and a methoxymethoxy group.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes lead to the formation of 5-bromo-2-chloro-3-(methoxymethoxy)pyridine. Here are some notable methods:
Amination Reaction: Palladium-catalyzed amination of 5-bromo-2-chloropyridine yields amino-2-chloropyridine .
Halogen-Exchange Reaction: Anhydrous potassium fluoride facilitates the halogen-exchange reaction, converting 5-bromo-2-chloropyridine to 5-bromo-2-fluoropyridine .
Suzuki Coupling: By coupling with 2,5-dimethoxyphenylboronic acid, 5-bromo-2-chloropyridine forms 2-chloro-5-(2,5-dimethoxyphenyl)pyridine .
b. Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Analyse Des Réactions Chimiques
Reactions::
Substitution Reactions: The halogens (bromine and chlorine) make this compound reactive in substitution reactions.
Reduction Reactions: Reduction of the halogens can yield different derivatives.
Amination Reactions: Conversion to amino derivatives via palladium-catalyzed amination.
Palladium Catalysts: Used in amination reactions.
Anhydrous Potassium Fluoride: Facilitates halogen exchange.
Boronic Acids: Employed in Suzuki coupling reactions.
- Amino-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Applications De Recherche Scientifique
Chemistry::
- Building Block : Used in the synthesis of more complex molecules.
- Functional Groups : Investigated for its reactivity in various functional group transformations.
- Drug Discovery : Potential as a scaffold for drug development.
- Biological Studies : Investigated for interactions with biological targets.
- Fine Chemicals : Used in specialty chemicals and pharmaceuticals.
Mécanisme D'action
The precise mechanism by which 5-bromo-2-chloro-3-(methoxymethoxy)pyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While there are related pyridine derivatives, the unique combination of bromine, chlorine, and the methoxymethoxy group sets this compound apart. Similar compounds include 5-bromo-2,3-bis(chloromethyl)pyridine and (5-bromo-2-chloro-pyridin-3-yl)-methanol .
Propriétés
Numéro CAS |
286946-78-9 |
|---|---|
Formule moléculaire |
C7H7BrClNO2 |
Poids moléculaire |
252.49 g/mol |
Nom IUPAC |
5-bromo-2-chloro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-4-12-6-2-5(8)3-10-7(6)9/h2-3H,4H2,1H3 |
Clé InChI |
IBCJBUKIPYZDIN-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(N=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)




![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)



